molecular formula C9H9ClFNO B3024526 2-chloro-N-(2-fluoro-5-methylphenyl)acetamide CAS No. 630119-82-3

2-chloro-N-(2-fluoro-5-methylphenyl)acetamide

Cat. No.: B3024526
CAS No.: 630119-82-3
M. Wt: 201.62 g/mol
InChI Key: CIJOMYINGDFPDP-UHFFFAOYSA-N
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Description

2-chloro-N-(2-fluoro-5-methylphenyl)acetamide is an organic compound with the molecular formula C9H9ClFNO It is a derivative of acetamide, featuring a chloro group, a fluoro group, and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-fluoro-5-methylphenyl)acetamide typically involves the reaction of 2-fluoro-5-methylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Starting Materials: 2-fluoro-5-methylaniline and chloroacetyl chloride.

    Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane at a low temperature (0-5°C) to control the exothermic nature of the reaction.

    Procedure: The chloroacetyl chloride is added dropwise to a solution of 2-fluoro-5-methylaniline and triethylamine in dichloromethane. The mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling: Large quantities of starting materials are handled using automated systems to ensure safety and efficiency.

    Reaction Control: Temperature and pH are closely monitored and controlled to optimize yield and purity.

    Purification: The crude product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-fluoro-5-methylphenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or amines are formed.

    Oxidation Products: Oxidation typically yields carboxylic acids or ketones.

    Hydrolysis Products: Hydrolysis results in the formation of 2-fluoro-5-methylaniline and chloroacetic acid.

Scientific Research Applications

2-chloro-N-(2-fluoro-5-methylphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.

    Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-fluoro-5-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

    DNA Interaction: The compound can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(5-fluoro-2-methylphenyl)acetamide: A closely related compound with similar structural features but different substitution patterns.

    2-chloro-N-(2-fluoro-4-methylphenyl)acetamide: Another isomer with a different position of the fluoro and methyl groups on the phenyl ring.

    2-chloro-N-(2-fluoro-3-methylphenyl)acetamide: An isomer with the fluoro and methyl groups in different positions.

Uniqueness

2-chloro-N-(2-fluoro-5-methylphenyl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chloro and fluoro groups on the phenyl ring can enhance its lipophilicity and ability to interact with biological targets.

Properties

IUPAC Name

2-chloro-N-(2-fluoro-5-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO/c1-6-2-3-7(11)8(4-6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJOMYINGDFPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406708
Record name 2-chloro-N-(2-fluoro-5-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630119-82-3
Record name 2-chloro-N-(2-fluoro-5-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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